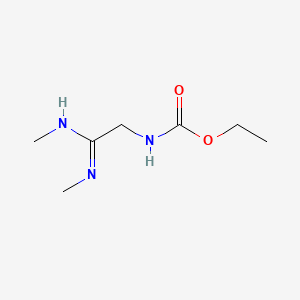

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester

Description

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester is a carbamate derivative characterized by a carbamic acid backbone with an ethyl ester group and dimethyl substitution on the nitrogen. The (aminoiminomethyl)methyl substituent introduces a guanidine-like moiety, which may enhance hydrogen-bonding interactions or basicity, influencing its pharmacological and chemical properties. Carbamates are widely studied for their stability, biological activity, and therapeutic applications, particularly in neuropharmacology and enzyme inhibition .

Properties

CAS No. |

65150-83-6 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |

InChI |

InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |

InChI Key |

ZYYMSGZAJCHIJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(=NC)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Carbamate Esters

Carbamate esters, including the compound , are typically synthesized by several well-established methods:

Alcoholysis of Carbamoyl Chlorides: Reaction of carbamoyl chlorides with alcohols yields carbamate esters and hydrochloric acid as a by-product.

$$

R2NC(O)Cl + R'OH \rightarrow R2NCO_2R' + HCl

$$Reaction of Chloroformates with Amines: Chloroformates react with amines to form carbamates and HCl.

$$

R'OC(O)Cl + R2NH \rightarrow R2NCO_2R' + HCl

$$Curtius Rearrangement Route: Isocyanates generated from acyl azides rearrange and react with alcohols to give carbamates.

$$

RCON3 \rightarrow RNCO + N2

$$$$

RNCO + R'OH \rightarrow RNHCO_2R'

$$

These methods are classical and widely used in organic synthesis of carbamates.

Palladium-Catalyzed Carbonylation Process

A novel and efficient method for preparing carbamic acid ester derivatives, including complex aromatic carbamates, involves palladium-catalyzed carbonylation of aromatic halogen compounds bearing carbamate side chains. This method is particularly notable for the preparation of carbamate esters with alkyl substituents such as methyl and ethyl esters.

The process uses aromatic halogen compounds (e.g., bromo-substituted carbamates) reacted with carbon monoxide and water in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium dichloride $$ \text{Pd(PPh}3)2X_2 $$ (X = Cl or Br).

Potassium carbonate in aqueous solution is used as a base.

The reaction is conducted in an autoclave under controlled pressure (2–8 bar CO) and elevated temperature (~115 °C).

This carbonylation reaction directly forms carbamic acid ester derivatives without the need for protective groups such as acetyl, simplifying the synthesis and improving economic viability.

The process achieves excellent yields despite the challenges typically associated with palladium-catalyzed carbonylations of 2-haloanilines and carbamate-substituted aromatics.

This method avoids the use of highly toxic phosgene and reduces hazardous waste generation.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product/Outcome |

|---|---|---|

| Aromatic halogen carbamate + CO + H2O | Pd catalyst (e.g., Pd(PPh3)2Cl2), K2CO3, 115 °C, 2–8 bar CO | Carbamic acid ester derivative (ethyl or methyl ester) |

This method is applicable for a range of alkyl substituents (methyl, ethyl, propyl, etc.) and heteroaryl groups, making it versatile for synthesizing various carbamate esters.

Traditional Phosgene-Based Methods

Historically, carbamic acid esters were prepared via:

Reaction of phosgene with alcohols to form chloroformic acid esters.

Subsequent aminolysis of these intermediates to yield carbamates.

However, this method involves hazardous and highly toxic phosgene, generates corrosive HCl, and produces halogen-containing waste salts that are costly to handle and dispose of industrially.

Mixed Carbonate Methodology

An alternative method involves the use of mixed carbonates such as di(2-pyridyl) carbonate or $$ N,N' $$-disuccinimidyl carbonate as alkoxycarbonylation reagents:

Mixed carbonates are prepared from 2-hydroxypyridine and triphosgene.

These reagents react with primary or secondary amines in the presence of bases like triethylamine or potassium hydride to form carbamates under mild conditions.

This method provides good yields and overcomes limitations of other methods, offering a convenient and reliable synthetic route.

Comparative Analysis of Preparation Methods

Summary Table of Preparation Methods for Carbamic Acid, (Aminoiminomethyl)methyl-, Dimethyl Derivative, Ethyl Ester

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains hydrogen or loses oxygen, resulting in reduced products.

Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound features a carbamate functional group characterized by a carbonyl group attached to a nitrogen atom bonded to an alkoxy group. The specific structure of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester allows for unique reactivity patterns compared to simpler carbamate derivatives.

Pharmaceutical Applications

Carbamate derivatives are widely recognized for their pharmacological properties. Research indicates that carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester may exhibit various biological activities, including:

- Enzyme Inhibition : Some carbamates serve as inhibitors for enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases. Studies have shown that this compound can be synthesized to optimize its inhibitory effects on target enzymes .

- Anticancer Activity : There is ongoing research into the potential anticancer properties of carbamate derivatives. The compound may be explored as a scaffold for developing new antitumor agents due to its ability to interact with biological macromolecules .

- Drug Delivery Systems : The unique structure of this carbamate allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Agrochemical Applications

In the agrochemical sector, carbamic acid derivatives are often used as pesticides and herbicides due to their effectiveness against various pests and diseases. The specific applications include:

- Insecticides : Carbamates are known for their neurotoxic effects on insects. Research has demonstrated that compounds like carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester can be developed into effective insecticides through modifications that enhance their potency and selectivity .

- Herbicides : The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide development. Its synthesis can be tailored to improve efficacy while reducing environmental impact .

Synthetic Applications

The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester can be achieved through various methodologies:

- Alkoxycarbonylation Reactions : This compound can be synthesized via alkoxycarbonylation reactions involving amines and carbonates, providing a reliable route to produce high yields of the desired product .

- Use as Protecting Groups : In organic synthesis, the compound serves as an effective protecting group for amines and amino acids, facilitating complex synthetic pathways without unwanted side reactions .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of various carbamate derivatives, including carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester. The findings suggested that modifications in the structure could enhance inhibitory activity against acetylcholinesterase, providing insights into developing new therapeutic agents for Alzheimer's disease .

Case Study 2: Pesticide Development

Research focused on the development of new insecticides based on carbamate structures highlighted the efficacy of this compound against common agricultural pests. Field trials demonstrated significant pest control while maintaining safety profiles for non-target organisms .

Mechanism of Action

The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Carbamic acid derivatives exhibit diverse biological activities depending on their substituents:

- Dimethylcarbamic Esters (e.g., physostigmine analogs): Activity: Dimethylcarbamic esters of phenol-bases demonstrate high miotic activity and intestinal peristalsis stimulation comparable to physostigmine . Toxicity: Symptoms of toxicity (e.g., CNS excitation) mirror those of physostigmine, suggesting similar mechanisms of action . Stability: Dimethyl and methylphenylcarbamic esters are notably stable, enhancing their therapeutic utility . Comparison: The target compound’s dimethyl group may confer similar stability and activity, while the (aminoiminomethyl)methyl group could modulate receptor binding or bioavailability.

Structural Analogues in Therapeutics

- Piperazine-Linked Carbamates (): Derivatives like carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester show potent analgesic effects. The piperazine moiety enhances CNS penetration, contrasting with the target compound’s aminoiminomethyl group, which may favor peripheral or enzyme-targeted activity.

- Cyclohexyl Carbamates (): Cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597) acts as a fatty acid amide hydrolase (FAAH) inhibitor. The rigid cyclohexyl group optimizes enzyme binding, whereas the target compound’s flexible aminoiminomethyl group may offer different selectivity.

Stability and Decomposition

Carbamic acid derivatives decompose under alkaline conditions, but esters are more stable than the parent acid . The ethyl ester in the target compound likely offers moderate stability, though dimethyl substitution may slow decomposition compared to diethyl or diallyl analogs .

Data Table: Key Comparisons

Research Implications and Gaps

- Activity Profile: The aminoiminomethyl group’s influence on receptor binding (e.g., cholinergic or enzyme targets) requires further study.

- Toxicity : Comparative toxicity data against dimethylcarbamates and ethyl esters are needed.

- Synthetic Applications: Potential as a building block for urea derivatives or enzyme inhibitors, leveraging its guanidine-like substituent .

Biological Activity

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, commonly referred to as a carbamate derivative, is a complex organic compound with significant potential in various biological applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structure and Characteristics

Carbamate derivatives are characterized by the presence of a carbamate functional group, which consists of a carbonyl group attached to a nitrogen atom that is also bonded to an alkoxy or aryloxy group. The specific compound features multiple methyl groups and an ethyl ester, contributing to its unique properties and potential applications in pharmaceuticals and agrochemicals.

Structural Features

- Functional Group : Carbamate

- Substituents : Dimethyl and ethyl ester groups

- Reactivity : Exhibits hydrolysis to form amine derivatives

Pharmacological Properties

Research indicates that carbamate derivatives exhibit a range of pharmacological activities, including:

- Acetylcholinesterase Inhibition : Many carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine at synapses, impacting neurological functions .

- Neurotoxic Effects : Certain carbamate pesticides demonstrate neurotoxic effects on insects, suggesting potential applications in pest control.

- Antidepressant Activity : Some carbamate derivatives have been investigated for their antidepressant properties, functioning as reversible inhibitors of monoamine oxidase (MAO) which increases levels of neurotransmitters like serotonin and norepinephrine .

The biological activity of carbamic acid derivatives is influenced by their chemical structure and the presence of specific substituents. The hydrolysis mechanism plays a crucial role in their pharmacological effects:

- Base Hydrolysis : In physiological conditions, carbamates undergo base hydrolysis leading to the release of parent alcohols and carbamic acids, which can further decompose into amines and carbon dioxide .

- Interaction with Biological Systems : Studies have shown that these compounds can interact with various biological targets, affecting cellular signaling pathways and potentially leading to therapeutic effects .

Study 1: Acetylcholinesterase Inhibition

A study highlighted the inhibition of AChE by specific carbamate derivatives, demonstrating their potential as neuroprotective agents. The findings indicated that certain structural modifications enhanced the inhibitory potency against AChE compared to traditional inhibitors .

Study 2: Antidepressant Efficacy

Research on the antidepressant effects of carbamate derivatives showed comparable efficacy to tricyclic antidepressants. The reversible inhibition of MAO-A was identified as a key mechanism contributing to increased neurotransmitter levels in the brain .

Applications in Drug Design

Carbamic acid derivatives are increasingly being explored in drug design due to their unique properties:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this carbamate ester, and how can researchers optimize reaction yields?

- Methodology : A high-yield synthesis involves condensation reactions using triethylamine as a catalyst in refluxing ethanol. For example, the condensation of an amino-nitro-pyridine derivative with a chiral amino alcohol precursor can yield advanced intermediates . Key steps include:

- Step 1 : Reacting N-(2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid ethyl ester with (1R,2S)-2-amino-1-phenyl-1-propanol.

- Step 2 : Oxidation of intermediates with CrO₃-pyridine to form ketones.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the ethyl ester moiety (e.g., triplet at δ 1.2–1.4 ppm for CH₃ and quartet at δ 4.1–4.3 ppm for OCH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ expected at m/z 194.23 for related carbamate esters) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between ethyl and butyl carbamate esters?

- Data Analysis : Ethyl carbamates (e.g., urethane, CAS 51-79-6) exhibit carcinogenicity via metabolic activation to vinyl compounds and epoxides, whereas butyl analogs lack this pathway . Key steps to address discrepancies:

- Metabolic Profiling : Compare in vitro metabolism using liver microsomes to identify reactive intermediates.

- Tumorigenicity Assays : Conduct OECD-compliant 2-year bioassays in rodents, focusing on organ-specific endpoints (e.g., lung, liver) .

- Conclusion : Butyl esters show no significant carcinogenicity in valid studies, but ethyl derivatives require strict handling protocols due to EU Category 2 classification .

Q. What strategies enhance pharmacological activity through structural modifications of this carbamate ester?

- Structure-Activity Relationship (SAR) :

- Amino Substituents : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhances ion channel modulation, as seen in Retigabine (KCNQ opener) .

- Ester Flexibility : Replace ethyl with bulkier esters (e.g., isopropyl) to improve blood-brain barrier penetration, as demonstrated in neuroactive analogs .

- Experimental Design :

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like KCNQ4 channels .

- In Vitro Screening : Patch-clamp electrophysiology validates ion channel modulation efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported IC₅₀ values for carbamate ester inhibitors across studies?

- Root Cause Analysis : Differences in assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. CHO) significantly impact results.

- Standardization :

- Use identical buffer systems (e.g., HEPES pH 7.4, 25°C) and cell lines expressing uniform receptor densities.

- Include positive controls (e.g., XE991 for KCNQ inhibition) to calibrate inter-lab variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.